molecular formula C10H14N2O2 B14363669 N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide CAS No. 91754-54-0

N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide

Cat. No.: B14363669
CAS No.: 91754-54-0
M. Wt: 194.23 g/mol
InChI Key: TWTHWVUJWHDYRS-UHFFFAOYSA-N
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Description

N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide: is an organic compound characterized by the presence of an amide group attached to a benzene ring substituted with amino, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide typically begins with 3-amino-2-hydroxy-5-methylbenzaldehyde.

    Reaction with Acetic Anhydride: The aldehyde group is first converted to an amide group by reacting with acetic anhydride under acidic conditions.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: In industrial settings, the synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound’s mechanism of action involves binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions.

Comparison with Similar Compounds

    N-(3-Methylphenyl)acetamide: Similar structure but lacks the amino and hydroxy groups.

    N-(2-Methylphenyl)acetamide: Similar structure but with different substitution pattern on the benzene ring.

    N-(4-Hydroxyphenyl)acetamide: Contains a hydroxy group but lacks the amino and methyl groups.

Uniqueness: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide is unique due to the presence of both amino and hydroxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.

Properties

CAS No.

91754-54-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[(3-amino-2-hydroxy-5-methylphenyl)methyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-6-3-8(5-12-7(2)13)10(14)9(11)4-6/h3-4,14H,5,11H2,1-2H3,(H,12,13)

InChI Key

TWTHWVUJWHDYRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)CNC(=O)C

Origin of Product

United States

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